Cas no 1876944-43-2 (1,3,5-Triazin-2-amine, 4-chloro-6-(3-fluoro-2-thienyl)-)

1,3,5-Triazin-2-amine, 4-chloro-6-(3-fluoro-2-thienyl)- is a heterocyclic compound featuring a triazine core substituted with an amine group, a chlorine atom, and a 3-fluoro-2-thienyl moiety. This structure imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis, particularly for agrochemical and pharmaceutical applications. The presence of both chloro and fluoro substituents enhances its electrophilic character, facilitating selective nucleophilic substitutions. The thienyl group contributes to its potential as a building block for functionalized heterocycles. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and other transformations, offering versatility in the development of advanced chemical entities.
1,3,5-Triazin-2-amine, 4-chloro-6-(3-fluoro-2-thienyl)- structure
1876944-43-2 structure
Product Name:1,3,5-Triazin-2-amine, 4-chloro-6-(3-fluoro-2-thienyl)-
CAS No:1876944-43-2
MF:C7H4ClFN4S
MW:230.649861335754
CID:5263638
Update Time:2025-11-01

1,3,5-Triazin-2-amine, 4-chloro-6-(3-fluoro-2-thienyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazin-2-amine, 4-chloro-6-(3-fluoro-2-thienyl)-
    • Inchi: 1S/C7H4ClFN4S/c8-6-11-5(12-7(10)13-6)4-3(9)1-2-14-4/h1-2H,(H2,10,11,12,13)
    • InChI Key: PAZNDPNZAULRAB-UHFFFAOYSA-N
    • SMILES: N1=C(C2SC=CC=2F)N=C(Cl)N=C1N

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Additional information on 1,3,5-Triazin-2-amine, 4-chloro-6-(3-fluoro-2-thienyl)-

1,3,5-Triazin-2-amine, 4-chloro-6-(3-fluoro-2-thienyl): A Promising Compound in Biomedical Research

The compound 1,3,5-Triazin-2-amine, 4-chloro-6-(3-fluoro-2-thienyl) has garnered significant attention in the biomedical field due to its unique structural properties and potential applications in drug discovery. This compound belongs to the class of triazines, which are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities. The presence of chloro and thienyl groups further enhances its specificity and reactivity, making it a valuable candidate for research in various therapeutic areas.

Recent studies have highlighted the importance of triazine derivatives in the development of antineoplastic agents, particularly in targeting cancer cells. The 3-fluoro-2-thienyl substituent introduces fluorine atoms into the molecule, which are known to modulate biological activity through electronic effects and hydrogen bonding. This modification not only increases the compound's stability but also improves its ability to interact with cellular targets, such as enzymes and receptors.

One of the most promising applications of 1,3,5-Triazin-2-amine, 4-chloro-6-(3-fluoro-2-thienyl) lies in its potential as an antiviral agent. Research has shown that triazine derivatives can inhibit viral replication by interfering with key viral enzymes, such as proteases and polymerases. The chloro substituent plays a critical role in enhancing the compound's antiviral activity by increasing its lipophilicity, which is essential for crossing biological membranes.

Moreover, this compound has demonstrated remarkable selectivity in preclinical models, minimizing off-target effects and reducing toxicity. This selectivity is attributed to the thienyl group, which directs the compound to specific cellular pathways and enhances its efficacy against disease targets. Such properties make it a highly desirable molecule for researchers aiming to develop precision medicine approaches.

Recent advancements in chemical synthesis have also facilitated the large-scale production of 1,3,5-Triazin-2-amine, 4-chloro-6-(3-fluoro-2-thienyl), ensuring its availability for extensive testing and clinical trials. The compound's stability under physiological conditions further supports its suitability for long-term therapeutic use.

In summary, 1,3,5-Triazin-2-amine, 4-chloro-6-(3-fluoro-2-thienyl) represents a cutting-edge advancement in biomedical research. Its unique combination of structural features and pharmacological properties positions it as a leading candidate for the development of next-generation drugs targeting cancer, viruses, and other debilitating diseases.

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